![molecular formula C7H5N3O B1391333 [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde CAS No. 614750-81-1](/img/structure/B1391333.png)

[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde

Overview

Description

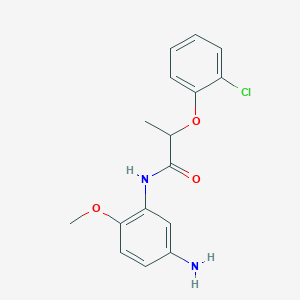

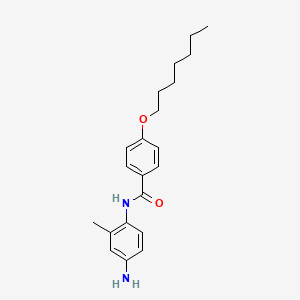

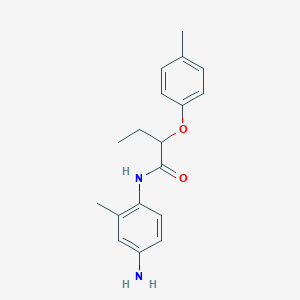

“[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to its relatively simple structure . They have been proposed as possible surrogates of the purine ring and have been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives has been reported in various studies . The Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyridine derivatives is similar to that of purines, which has led to studies investigating these derivatives as possible isosteric replacements for purines .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyridine derivatives are diverse and have been explored in various studies . For instance, one study reported that a compound with a [1,2,4]triazolo[1,5-a]pyridine scaffold significantly arrested cell cycle at the G2/M phase, induced apoptosis in a dose-dependent manner, and disrupted microtubule networks .Scientific Research Applications

Synthesis and Chemical Properties

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]Pyridines : [1,2,4]Triazolo[1,5-a]pyridines have been synthesized from N-(pyridin-2-yl)benzimidamides through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This method features metal-free oxidative N-N bond formation, with short reaction times and high yields (Zheng et al., 2014).

Lithiation and Electrophile Reaction : The lithiation reactions of 1,2,3-triazolo[1,5-a]pyridine, producing derivatives through reactions with electrophiles like aldehydes and ketones, have been described (Jones & Sliskovic, 1982).

Carboannulation to Produce [1,2,3]Triazolo[4,5-b]pyridines : A method involving heating 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes under reflux in acetic acid with various substrates has been developed for the annulation of the pyridine ring, forming [1,2,3]triazolo[4,5-b]pyridines (Syrota et al., 2020).

One-Pot Synthesis of Triazolo[4,3-a]pyridines : A simple one-pot synthesis method for triazolo[4,3-a]pyridines from 2-hydrazinopyridine and substituted aromatic aldehydes has been developed. This method is functional group tolerant and atom-economic (Vadagaonkar et al., 2014).

Microwave-Assisted Protocol for Mono- and Bis-Triazolo[1,5-a]pyridines : A microwave-irradiated method for synthesizing mono- and bis-[1,2,4]triazolo[1,5-a]pyridines has been established, showing higher reaction rates and yields compared to conventional heating (Ibrahim et al., 2020).

Biological and Pharmaceutical Applications

Antioxidative Activity and Lifespan Extension : Novel 1,2,4-triazolo[1,5-a]pyridines demonstrated antioxidative activity and extended the lifespan of Caenorhabiditis elegans under laboratory conditions. They also showed potential in reducing oxidative stress (Mekheimer et al., 2012).

Synthesis and Antioxidant Properties Study : A study on [1,2,4]triazolo[1,5-a]pyridine derivatives investigated their antioxidant properties and potential toxicity, highlighting some compounds as potential antioxidants (Smolsky et al., 2022).

Safety And Hazards

Future Directions

The future directions for research on [1,2,4]triazolo[1,5-a]pyridine derivatives are promising. These compounds have potential applications in medicinal chemistry, particularly in the development of new treatments for cancer and other diseases . Further studies are needed to fully understand their mechanisms of action and to optimize their physical and chemical properties for therapeutic use.

properties

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-4-6-1-2-7-8-5-9-10(7)3-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLGZKAGHAOGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NN2C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20665453 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde | |

CAS RN |

614750-81-1 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

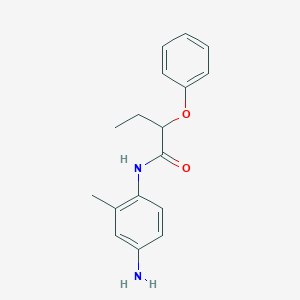

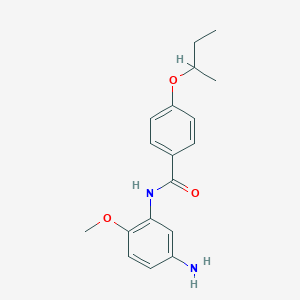

![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1391265.png)